N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
The compound, also known as N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids and has been implicated in various physiological and pathological processes, including inflammation and pain.
Mode of Action
The compound interacts with sEH by binding to its active siteIt is known that inhibitors of seh generally work by blocking the enzyme’s ability to metabolize certain fatty acids, thereby altering cellular signaling pathways .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites involved in various cellular signaling pathways. EETs have vasodilatory, anti-inflammatory, and analgesic effects. By inhibiting sEH, the compound increases the levels of EETs, potentially enhancing these effects .
Result of Action
By inhibiting sEH and thereby increasing EET levels, the compound may exert anti-inflammatory and analgesic effects. This could make it a potential candidate for the treatment of conditions associated with inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenylthio group. The trifluoromethoxybenzamide moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzoyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethoxy group or to modify the tetrahydro-2H-pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group would yield sulfoxides or sulfones, while nucleophilic substitution at the benzamide moiety could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-methoxybenzamide
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-chlorobenzamide
- N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-fluorobenzamide
Uniqueness
Compared to similar compounds, “N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide” is unique due to the presence of the trifluoromethoxy group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3S/c21-20(22,23)27-16-8-6-15(7-9-16)18(25)24-14-19(10-12-26-13-11-19)28-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLYDYRPQNXMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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